molecular formula C11H18O6S B2429725 4-[(Tert-butoxy)carbonyl]-1,1-dioxo-1lambda6-thiane-4-carboxylic acid CAS No. 2044773-02-4

4-[(Tert-butoxy)carbonyl]-1,1-dioxo-1lambda6-thiane-4-carboxylic acid

Cat. No.: B2429725
CAS No.: 2044773-02-4
M. Wt: 278.32
InChI Key: CPHMUEVLMNHCOP-UHFFFAOYSA-N
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Description

4-[(Tert-butoxy)carbonyl]-1,1-dioxo-1lambda6-thiane-4-carboxylic acid is a synthetic organic compound characterized by its unique structural features, including a tert-butoxycarbonyl group and a thiane ring with a carboxylic acid functional group

Properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonyl]-1,1-dioxothiane-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O6S/c1-10(2,3)17-9(14)11(8(12)13)4-6-18(15,16)7-5-11/h4-7H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPHMUEVLMNHCOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1(CCS(=O)(=O)CC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Tert-butoxy)carbonyl]-1,1-dioxo-1lambda6-thiane-4-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Carboxylic Acid Functional Group Reactions

The carboxylic acid moiety participates in classical acid-derived transformations, often requiring activation for nucleophilic substitution:

Reaction TypeReagents/ConditionsProducts/ApplicationsMechanism Insights
Amide FormationCDMT/NMM in CH₂Cl₂ Peptide-like conjugatesChloro-triazine activates carboxylate for carbazate coupling
EsterificationDIC/DIPEA in DMF Activated esters for further couplingCarbodiimide-mediated activation
Salt FormationAlkali hydroxides (NaOH/KOH) Water-soluble derivativesDeprotonation at carboxyl group

Key study: Coupling with tert-butyl carbazate using CDMT/NMM in dichloromethane yielded Boc-protected hydrazide derivatives, critical for peptidomimetic synthesis .

BOC-Protected Amine Reactivity

The tert-butoxycarbonyl (BOC) group undergoes controlled deprotection and substitution:

Reaction TypeReagents/ConditionsProducts/ApplicationsSelectivity Notes
Acidic DeprotectionTFA in CH₂Cl₂ Free amine intermediatesPreserves sulfone and carboxyl groups
Nucleophilic SubstitutionAlkyl halides (e.g., CH₃I) N-alkylated derivativesRequires deprotection first

Sulfone Group-Influenced Reactivity

The 1,1-dioxo-1lambda6-thiane core directs regioselective transformations:

Reaction TypeReagents/ConditionsProducts/ApplicationsMechanistic Rationale
Ring-Opening Nucleophilic AttackAmines (e.g., NH₃)Thiolane-derived linear compoundsSulfone electron withdrawal enhances ring strain relief
Oxidation/ReductionH₂O₂ (oxidation); NaBH₄ (reduction)Sulfoxide intermediates or reduced thiolanesSulfone stability limits over-oxidation

Multicomponent Reactions

The compound serves as a building block in complex syntheses:

  • Cyclization Reactions : Under basic conditions, intramolecular esterification forms γ-lactam analogs .

  • Condensation with Aldehydes : Forms Schiff base intermediates for metal-organic frameworks (MOFs).

Stability and Side Reactions

FactorImpact on ReactivityMitigation Strategies
Sulfone ThermostabilityDecomposition >150°C Low-temperature protocols (<80°C)
BOC Group HydrolysisCompeting acid-catalyzed cleavagepH-controlled conditions (pH 4–6)

Industrial-Scale Synthetic Considerations

ParameterOptimization InsightsScale-Up Challenges
Yield MaximizationBatch reactors with reflux (36% yield reported) Byproduct (diamide 3) removal via TLC
PurificationCrystallization from MeOH/CH₂Cl₂ High polarity complicates isolation

This compound’s versatility in generating pharmacophores and specialty materials underscores its value in synthetic chemistry. Strategic functionalization of its carboxyl, BOC-amine, and sulfone groups enables tailored molecular architectures, though steric and electronic factors necessitate precise reaction control .

Scientific Research Applications

4-[(Tert-butoxy)carbonyl]-1,1-dioxo-1lambda6-thiane-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a protecting group for amines.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 4-[(Tert-butoxy)carbonyl]-1,1-dioxo-1lambda6-thiane-4-carboxylic acid involves its ability to undergo various chemical transformations, making it a versatile intermediate. Its molecular targets and pathways depend on the specific reactions it participates in, such as acting as a nucleophile or electrophile in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    4-[(Tert-butoxy)carbonyl]piperidine-4-carboxylic acid: Similar in structure but with a piperidine ring instead of a thiane ring.

    4-[(Tert-butoxy)carbonyl]tetrahydro-2H-thiopyran-4-carboxylic acid: Similar but lacks the 1,1-dioxo functionality.

Biological Activity

4-[(Tert-butoxy)carbonyl]-1,1-dioxo-1lambda6-thiane-4-carboxylic acid is a sulfur-containing heterocyclic compound notable for its unique structural features, including a thiane ring and dual carboxylic acid functionalities. This compound has garnered interest in the fields of organic synthesis and medicinal chemistry due to its potential biological activities and applications.

Chemical Structure and Properties

The molecular formula of 4-[(Tert-butoxy)carbonyl]-1,1-dioxo-1lambda6-thiane-4-carboxylic acid is C₁₁H₁₈O₄S, with a molecular weight of approximately 278.33 g/mol. The compound's structure includes:

  • A thiane ring (six-membered ring containing sulfur)
  • Two carboxylic acid functional groups
  • A tert-butoxycarbonyl (Boc) protecting group

Structural Representation

PropertyValue
Molecular FormulaC₁₁H₁₈O₄S
Molecular Weight278.33 g/mol
SMILESCC(C)(C)OC(=O)C1(CCSCC1)C(=O)O
InChI KeyZLVFGABBUXBZQM-UHFFFAOYSA-N

Biological Activity

Research into the biological activity of this compound reveals several promising aspects:

1. Synthetic Applications

The Boc group in the compound enhances amide bond formation without requiring additional bases, facilitating the synthesis of dipeptides in high yields within short reaction times. This efficiency is crucial for drug development processes where time and yield are critical factors .

2. Thermodynamics and Reaction Spontaneity

Studies indicate that the conformation of the compound influences its thermodynamic properties and reaction spontaneity. As the length of peptide chains increases, the stability of derivatives formed from this compound also improves, suggesting potential applications in peptide-based therapeutics .

3. Chiral Compound Separation

The compound has been successfully utilized in industrial-scale separations of chiral compounds, which are vital in pharmaceutical applications where chirality can affect drug efficacy and safety .

Case Studies

Several case studies highlight the biological relevance of 4-[(Tert-butoxy)carbonyl]-1,1-dioxo-1lambda6-thiane-4-carboxylic acid:

  • Peptide Synthesis : A study demonstrated that using this compound as a precursor led to significant improvements in yield and atom economy during dipeptide synthesis compared to traditional methods .
  • Chiral Separation : In another case, researchers reported enhanced efficiency in separating chiral compounds when using ionic liquids derived from this and related compounds, showcasing its potential as a sustainable alternative in chemical synthesis .

Comparative Analysis with Related Compounds

The biological activity and structural features of 4-[(Tert-butoxy)carbonyl]-1,1-dioxo-1lambda6-thiane-4-carboxylic acid can be compared with similar compounds to understand its unique attributes better.

Compound NameStructural FeaturesUnique Attributes
4-(Boc)-thiazolidine-2-carboxylic acidThiazolidine ringTargets metabolic diseases
2-(Boc)-amino-thiazoleThiazole ringExhibits antimicrobial properties
3-(Boc)-pyrrolidinePyrrolidine structureUsed in peptide synthesis due to stability

Q & A

Q. Purification Methods :

  • Recrystallization : Use polar aprotic solvents (e.g., DMSO/water mixtures) to isolate crystalline products.
  • HPLC : Reverse-phase chromatography with C18 columns and acetonitrile/water gradients for high-purity yields (>98%) .

Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Q. Basic

  • NMR Spectroscopy :
    • ¹H NMR : Identify protons on the Boc group (δ 1.2–1.4 ppm, tert-butyl) and sulfone-adjacent protons (δ 3.0–3.5 ppm) .
    • ¹³C NMR : Confirm Boc carbonyl (δ 155–160 ppm) and sulfone carbons (δ 50–60 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 321.39 for C₁₃H₂₃NO₆S) .
  • X-ray Crystallography : SHELX programs (SHELXL, SHELXS) for resolving crystal structures, particularly to confirm stereochemistry and sulfone geometry .

How does the 1,1-dioxo-1λ⁶-thiane moiety influence reactivity in nucleophilic substitution reactions?

Advanced
The sulfone group acts as a strong electron-withdrawing group, enhancing:

  • Electrophilicity : Facilitates nucleophilic attack at the α-carbon, particularly in SN2 reactions with amines or thiols.
  • Ring Strain : The six-membered thiane ring’s conformation (via X-ray data) may sterically hinder or direct regioselectivity .
    Experimental Design :
  • Compare reactivity with non-sulfonated analogs using kinetic studies (e.g., UV-Vis monitoring of reaction rates).
  • DFT calculations (Gaussian 16) to map electron density distribution and predict reactive sites .

What computational strategies are recommended for studying this compound’s interactions with biological targets?

Q. Advanced

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding with enzymes (e.g., proteases) leveraging the sulfone’s polarity and Boc’s steric bulk .
  • MD Simulations : GROMACS for assessing stability of ligand-target complexes over 100-ns trajectories.
  • QSAR Modeling : Correlate substituent effects (e.g., Boc vs. other protecting groups) on bioactivity using MOE or RDKit .

How should researchers address contradictions in reported stereochemical outcomes during synthesis?

Data Contradiction Analysis
Discrepancies may arise from:

  • Reaction Conditions : Temperature or solvent polarity affecting epimerization (e.g., DMF vs. THF).
  • Analytical Limitations : Overlapping NMR signals masking stereoisomers. Use chiral HPLC (Chiralpak AD-H column) or NOESY for resolution .
  • Catalyst Variability : Metal catalysts (e.g., Pd/C vs. Raney Ni) may yield different enantiomers. Document catalyst lot numbers and pretreatments .

What are the stability considerations for the Boc group under varying experimental conditions?

Q. Advanced

  • Acid Sensitivity : Boc cleavage occurs in TFA/DCM (1:1) within 1–2 hours. Monitor by TLC (Rf shift) or in situ FTIR for carbonyl loss (~1700 cm⁻¹) .
  • Thermal Stability : TGA analysis shows decomposition >150°C. Avoid prolonged heating in refluxing solvents like DMF .
  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation, confirmed by UV-Vis absorbance changes .

How can solubility challenges in aqueous and organic phases be mitigated during formulation?

Q. Experimental Design

  • Co-Solvent Systems : Use DMSO/water (up to 10% v/v) or PEG-400 for in vitro assays.
  • pH Adjustment : Ionize the carboxylic acid group (pKa ~3.5–4.0) with sodium bicarbonate to enhance aqueous solubility .
  • Liposomal Encapsulation : For in vivo studies, formulate with phosphatidylcholine/dioleoylphosphatidylglycerol (DOPG) liposomes .

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